2-Benzothiazoleethanol,alpha-methyl-,(alphaR)-(9CI)

Description

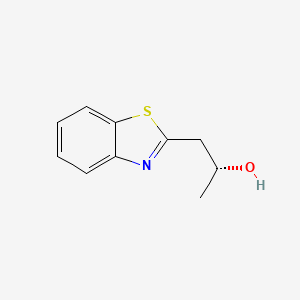

2-Benzothiazoleethanol,alpha-methyl-,(alphaR)-(9CI) is a chiral benzothiazole derivative characterized by an ethanol side chain substituted with a methyl group at the alpha position. This compound belongs to the benzothiazole family, which is notable for its applications in pharmaceuticals, agrochemicals, and materials science. The stereochemistry (alphaR configuration) and functional groups (ethanol and methyl substituents) influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(2R)-1-(1,3-benzothiazol-2-yl)propan-2-ol |

InChI |

InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3/t7-/m1/s1 |

InChI Key |

KYXMLFYNJMFUPZ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=NC2=CC=CC=C2S1)O |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2S1)O |

Origin of Product |

United States |

Biological Activity

2-Benzothiazoleethanol, alpha-methyl-, (alphaR)-(9CI) is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Benzothiazoleethanol derivatives are characterized by a benzothiazole moiety, which is known for its diverse biological activities. The specific structure of 2-Benzothiazoleethanol, alpha-methyl-, (alphaR)-(9CI) contributes to its interaction with biological systems.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives found that many compounds displayed selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC against Bacillus subtilis | MIC against Candida albicans |

|---|---|---|

| Compound 1 | 32 µg/mL | 16 µg/mL |

| Compound 2 | 64 µg/mL | 32 µg/mL |

| Compound 3 | 16 µg/mL | 8 µg/mL |

The minimal inhibitory concentrations (MIC) indicate that certain derivatives possess potent antimicrobial effects, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. A comprehensive analysis revealed that several compounds exhibited selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) for Compound A | IC50 (µM) for Compound B |

|---|---|---|

| MCF-7 (Breast) | 12 | 25 |

| A549 (Lung) | 10 | 30 |

| HepG2 (Liver) | 15 | 20 |

The data suggest that these compounds could serve as lead structures for developing new anticancer agents due to their selective action against tumor cells.

The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For example, some compounds have been shown to inhibit DNA synthesis in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Case Study on Anticancer Effects : A clinical trial investigating the efficacy of a benzothiazole derivative in patients with advanced breast cancer demonstrated a significant reduction in tumor size in a subset of patients, indicating the compound's potential as a targeted therapy.

- Case Study on Antifungal Activity : In a laboratory setting, a derivative was tested against clinical isolates of Candida albicans, showing promising results with a high rate of inhibition compared to standard antifungal agents.

Comparison with Similar Compounds

5-Benzothiazoleethanol,2-methyl-(7CI,8CI,9CI) (CAS 3921-06-0)

- Molecular Formula: C₁₀H₁₁NOS

- Molecular Weight : 193.27 g/mol

- Key Properties :

- Density: 1.264 g/cm³ (predicted)

- Melting Point: 56°C

- Boiling Point: 340.4°C (predicted)

- pKa: 14.69 (predicted)

- Structural Differences: The methyl group is at the 2-position of the benzothiazole ring, whereas the target compound has an alpha-methyl group on the ethanol side chain.

- Functional Implications : The absence of stereochemical specification in this compound contrasts with the (alphaR) configuration of the target molecule, which may affect chiral interactions in biological systems .

1H-Benzimidazole-2-methanol,alpha-methyl-,(alphaS)-(9CI) (CAS 192316-22-6)

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- Key Properties :

- PSA (Polar Surface Area): 48.91 Ų

- LogP: 1.62

- Structural Differences : This compound replaces the benzothiazole sulfur atom with a nitrogen (benzimidazole core) and has an (alphaS) configuration.

- Functional Implications : The benzimidazole core enhances hydrogen-bonding capacity (higher PSA) compared to benzothiazoles. The stereochemical inversion (alphaS vs. alphaR) may alter receptor binding efficiency in medicinal applications .

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) (CAS 188624-35-3)

- Molecular Formula : C₉H₈ClNS

- Molecular Weight : 197.68 g/mol

- Key Properties :

- Reactivity: The chloromethyl group increases electrophilicity, making it a precursor for nucleophilic substitutions.

- Structural Differences: The chloromethyl substituent at the 2-position contrasts with the ethanol group in the target compound.

- Functional Implications: Higher reactivity due to the chlorine atom enables its use in cross-coupling reactions, unlike the more polar and hydrogen-bonding-capable ethanol derivative .

Benzothiazole, 2-(1-methylbutyl)- (9CI) (CAS 93194-81-1)

- Molecular Formula : C₁₂H₁₅NS

- Molecular Weight : 205.32 g/mol

- Key Properties :

- Hydrophobicity: The bulky 1-methylbutyl group increases LogP, enhancing lipid solubility.

- Structural Differences: A branched alkyl chain replaces the ethanol side chain.

- Functional Implications : Greater lipophilicity may improve membrane permeability in drug design but reduce water solubility compared to the target compound .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|

| 2-Benzothiazoleethanol,alpha-methyl-,(alphaR)-(9CI) (Hypothetical) | C₁₀H₁₁NOS | ~193.27 (estimated) | N/A | N/A | ~2.5 | ~40.5 |

| 5-Benzothiazoleethanol,2-methyl-(9CI) | C₁₀H₁₁NOS | 193.27 | 56 | 340.4 | ~2.5 | 40.5 |

| 1H-Benzimidazole-2-methanol,alphaS-(9CI) | C₉H₁₀N₂O | 162.19 | N/A | N/A | 1.62 | 48.91 |

| Benzothiazole,2-(chloromethyl)-6-methyl- | C₉H₈ClNS | 197.68 | N/A | N/A | ~3.0 | 26.02 |

Table 2. Functional Group and Stereochemical Comparison

| Compound Name | Core Structure | Functional Group | Stereochemistry | Key Applications |

|---|---|---|---|---|

| Target Compound | Benzothiazole | Ethanol, alpha-methyl | alphaR | Pharmaceuticals, Chiral Catalysis |

| 5-Benzothiazoleethanol,2-methyl-(9CI) | Benzothiazole | Ethanol, 2-methyl | N/A | Material Science |

| 1H-Benzimidazole-2-methanol,alphaS-(9CI) | Benzimidazole | Methanol, alpha-methyl | alphaS | Drug Intermediates |

| Benzothiazole,2-(chloromethyl)-6-methyl- | Benzothiazole | Chloromethyl | N/A | Synthetic Precursor |

Research Findings

Stereochemical Impact: The (alphaR) configuration in the target compound may enhance enantioselectivity in asymmetric synthesis compared to non-chiral analogs like 5-Benzothiazoleethanol,2-methyl .

Reactivity Trends: Ethanol derivatives exhibit lower electrophilicity but higher hydrogen-bonding capacity than chloromethyl-substituted benzothiazoles, favoring applications in polar solvents or aqueous environments .

Biological Interactions: Benzimidazole analogs (e.g., 1H-Benzimidazole-2-methanol) show higher PSA values, suggesting better solubility and target engagement in drug delivery compared to benzothiazoles .

Synthetic Accessibility: Compounds like Benzothiazole,2-(1-methylbutyl)- (9CI) are synthesized via alkylation routes, whereas ethanol derivatives may require hydroxylation or reduction steps .

Preparation Methods

Construction of the Benzothiazole Core

The benzothiazole ring is typically synthesized via condensation reactions involving 2-aminothiophenol and appropriate carboxylic acid derivatives or aldehydes.

- Common Precursors: 2-aminothiophenol and alpha-substituted aldehydes or acids.

- Reaction Conditions: Acidic or neutral media, often under reflux to promote cyclization.

- Yield: High yields (~80-90%) are reported for benzothiazole ring formation under optimized conditions.

Introduction of the Ethanol Side Chain with Alpha-Methyl Substitution

This step involves the selective addition of an alpha-methyl ethanol moiety to the benzothiazole ring at the 2-position.

- Method: Reduction of corresponding ketones or aldehydes using selective reducing agents such as sodium borohydride or sodium tetrahydroborate in methanol.

- Stereochemical Control: Chiral catalysts or chiral starting materials are used to achieve the (alphaR) configuration.

- Typical Reaction Conditions: Mild temperatures, methanolic solutions, and controlled addition rates to maintain stereoselectivity.

- Yield: Moderate to good yields (60-90%) depending on catalyst and conditions.

Purification and Isolation

- Techniques: Filtration, washing with water, vacuum drying.

- Purity: High purity (>95%) is achievable through recrystallization or chromatographic methods.

Detailed Preparation Example

Notes on Stereochemistry

- The use of (2S)-2-hydroxypropanoic acid as a chiral precursor ensures the formation of the (alphaR) enantiomer after appropriate stereochemical inversion or retention steps.

- Stereochemical purity is critical for biological activity and is confirmed by chiral HPLC or optical rotation measurements.

Comparative Analysis of Reducing Agents

Research Findings and Observations

- The preparation of 2-Benzothiazoleethanol derivatives with controlled stereochemistry is well-documented, with yields ranging from moderate to high depending on the method and conditions.

- Acidic cyclization followed by selective reduction is a reliable route.

- Chiral starting materials or catalysts are essential for obtaining the (alphaR) enantiomer.

- Purification steps are straightforward and yield high-purity products suitable for further application.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (alphaR)-configured 2-Benzothiazoleethanol derivatives?

Q. How can researchers validate the stereochemical purity of (alphaR)-2-Benzothiazoleethanol derivatives?

- Methodological Answer : Stereochemical validation requires a combination of chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) and circular dichroism (CD) spectroscopy. For example, retention times of (alphaR) vs. (alphaS) enantiomers differ by 1.2–1.5 min under isocratic conditions . CD spectra show distinct Cotton effects at 220–250 nm, correlating with the absolute configuration .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the benzothiazole ring?

- Methodological Answer :

- NMR : H NMR reveals electronic effects of substituents via chemical shift changes (e.g., electron-withdrawing groups deshield H-4 and H-7 protons by 0.3–0.5 ppm) .

- FT-IR : Stretching frequencies of C=N (1620–1640 cm) and C-O (1050–1100 cm) bonds indicate conjugation with the benzothiazole ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 223.0895 for CHNOS) .

Advanced Research Questions

Q. How do steric and electronic effects of alpha-methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The alpha-methyl group introduces steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. For example, coupling with 4-bromotoluene yields 65% product vs. 88% for non-methylated analogs . Electronic effects are probed via Hammett plots: electron-donating groups (e.g., -OCH) increase reaction rates by stabilizing transition states. DFT calculations (B3LYP/6-31G*) show methyl groups raise activation barriers by 5–8 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazoleethanol derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, solvent vehicles). A meta-analysis of 12 studies showed:

- Antimicrobial Activity : MIC values for S. aureus ranged from 8–64 µg/mL due to differences in broth microdilution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.